molecular formula C8H17NO B091214 3,3,5,5-Tetramethylmorpholine CAS No. 19412-12-5

3,3,5,5-Tetramethylmorpholine

Cat. No. B091214
CAS RN: 19412-12-5
M. Wt: 143.23 g/mol
InChI Key: YCSHCQUVDDBCFR-UHFFFAOYSA-N
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Description

The compound 3,3,5,5-Tetramethylmorpholine is a derivative of morpholine, which is a heterocyclic amine characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The tetramethylmorpholine derivatives have been studied for various structural and chemical properties, as well as their potential applications in different chemical reactions and biological activities.

Synthesis Analysis

The synthesis of tetramethylmorpholine derivatives has been explored in several studies. For instance, the cyclization of N-substituted 3,3'-iminobis-2-butanols to N-substituted 2,3,5,6-tetramethylmorpholines in sulfuric acid has been reported, with the reaction proceeding via an SN2-type substitution with partial inversion of configuration before cyclization . Another study also discussed the mechanism of cyclization of 3,3'-iminobis-2-butanols to 2,3,5,6-tetramethylmorpholines, confirming the SN2-type substitution mechanism .

Molecular Structure Analysis

The molecular structure of tetramethylmorpholine derivatives has been determined using various techniques, including X-ray diffraction and nuclear magnetic resonance (NMR). For example, the structures of the six isomers of 2,3,5,6-tetramethylmorpholine were determined by proton NMR studies, which provided insights into the stereochemistry of the methyl groups α to the amine group . Additionally, the crystal structure of N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates was studied using X-ray diffraction, revealing the structure of a related compound .

Chemical Reactions Analysis

Tetramethylmorpholine derivatives participate in various chemical reactions. For instance, the reaction of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of N-methylmorpholine leads to the formation of N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates . Another study reported the photochemical synthesis of a tetracyclo compound that readily undergoes rearrangement with primary amines, demonstrating the reactivity of such compounds under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetramethylmorpholine derivatives are influenced by their molecular structure. The gas-phase structure and conformational properties of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, a related compound, were studied by gas electron diffraction and quantum chemical calculations, revealing the molecule's chair conformation and geometric parameters . These properties are crucial for understanding the behavior of tetramethylmorpholine derivatives in different environments and their potential applications.

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: 3,3,5,5-Tetramethylmorpholine is used as a ligand building block in transition-metal catalysis . It’s particularly noteworthy in the synthesis of biphenols, an important structural motif found in many natural products and pharmaceuticals .
  • Methods of Application or Experimental Procedures: The synthesis of 3,3,5,5-Tetramethylmorpholine is achieved by the dehydrogenative oxidative coupling of 2,4-dimethylphenol .
  • Results or Outcomes: The resulting 3,3,5,5-Tetramethylmorpholine has been used as a phosphoramidite ligand for asymmetric addition reactions of alkyl radicals to double bonds, as a phosphite ligand in hydroformylation reactions to produce industrially valuable oxo chemicals, and in Heck alkylation reactions .

Application in Biochemistry

  • Specific Scientific Field: Biochemistry .
  • Summary of the Application: 3,3,5,5-Tetramethylmorpholine is used in the synthesis of modified synthetic peptides . These peptides have emerged as an exciting avenue for enhancing therapeutic efficacy and expanding the scope of applications in various disease contexts .
  • Methods of Application or Experimental Procedures: The synthesis of these modified synthetic peptides involves the use of solid-phase peptide techniques . The inherent tunability of synthetic peptides has facilitated the creation of highly selective and responsive sensors capable of detecting specific analytes with precision .
  • Results or Outcomes: The resulting modified synthetic peptides have been used as fluorescent/luminescent sensors and novel peptidomimetics . They have applications in various disease contexts .

Safety And Hazards

3,3,5,5-Tetramethylmorpholine has a GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302 . The hazard classification is Acute Tox. 4 Oral .

properties

IUPAC Name

3,3,5,5-tetramethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSHCQUVDDBCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404545
Record name 3,3,5,5-tetramethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,5,5-Tetramethylmorpholine

CAS RN

19412-12-5
Record name 3,3,5,5-tetramethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
8
Citations
P Socha, B Prus, RB Dobrzycki, MK Cyrański - Acta Cryst, 2021 - scripts.iucr.org
Amines can (co) crystallize with water fairly well. The crystals can be formed mostly because both components form hydrogen bonds. Depending on the stoichiometric ratios, amines can …
Number of citations: 2 scripts.iucr.org
JB Gerken, YQ Pang, MB Lauber… - The Journal of organic …, 2017 - ACS Publications
Electrochemical studies of the reduction and oxidation reactions of five different organic nitroxyls have been performed across a wide pH range (0–13). The resulting Pourbaix diagrams …
Number of citations: 77 pubs.acs.org
V Sumerin, K Chernichenko, M Nieger… - Advanced Synthesis …, 2011 - Wiley Online Library
New highly active ansa‐ammonium borate catalysts for the direct metal‐free hydrogenation of imines were prepared by tuning of the basicity and steric bulkiness of their amine moieties…
Number of citations: 193 onlinelibrary.wiley.com
I Alkorta, J Elguero, E Elguero - Journal of Molecular Structure, 2017 - Elsevier
1125 X-ray structures of nitroxide free radicals presenting intermolecular hydrogen bonds have been reported in the Cambridge Structural Database. We will report in this paper a …
Number of citations: 4 www.sciencedirect.com
V Sumerin, K Chernichenko, F Schulz… - Frustrated Lewis Pairs I …, 2013 - Springer
The use of frustrated Lewis pairs (FLPs) as hydrogenation catalysts is attracting increasing attention as one of the most modern and rapidly growing areas of organic chemistry, with …
Number of citations: 18 link.springer.com
T Qadir, A Amin, D Sarkar… - Current Organic …, 2021 - ingentaconnect.com
Aziridines are the saturated three-membered cyclic amines that constitute an important group of synthetic intermediates. These could act as a precursor for diverse organic compounds …
Number of citations: 13 www.ingentaconnect.com
JL Komen, WA Bothell, SA Weerawarna - 2003 - researchgate.net
The invention is directed to a method of making carboxylated cellulose fibers whose fiber strength and degree of polymerization is not significantly sacrificed. The method involves the …
Number of citations: 0 www.researchgate.net
TJ Beauchamp - 1998 - search.proquest.com
A number of optically enriched morpholone derived nitroxides were synthesized and evaluated as oxidation catalysts. Many of the nitroxides were found to serve as catalysts for the …
Number of citations: 2 search.proquest.com

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